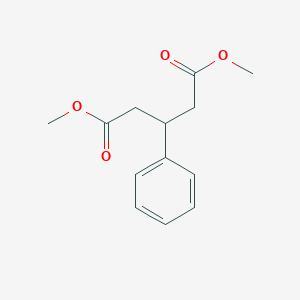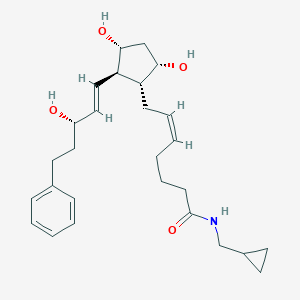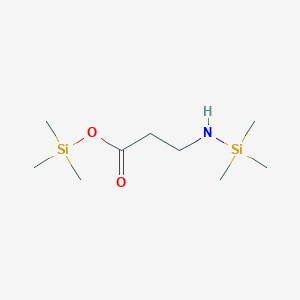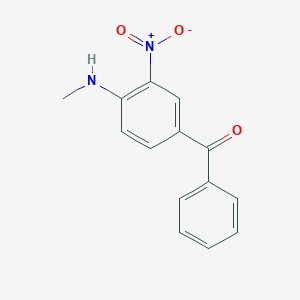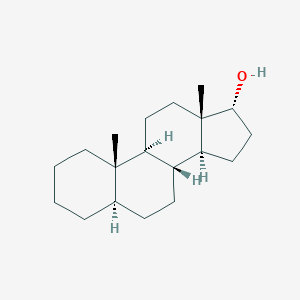
4-フルオロ桂皮酸
概要
説明
4-Fluorocinnamic acid is not directly discussed in the provided papers; however, the papers do provide valuable insights into the broader category of fluoro-substituted organic compounds, which include fluoro amino acids and other fluorinated aromatic compounds. These compounds are of significant interest due to the unique properties imparted by the fluorine atom, such as high electronegativity and the ability to form strong carbon-fluorine bonds. The presence of fluorine can alter the biological activity, stability, and folding of molecules, making them valuable in pharmaceuticals and protein engineering .
Synthesis Analysis
The synthesis of fluoro-substituted compounds, including those similar to 4-fluorocinnamic acid, often involves challenging chemical reactions due to the harsh conditions required to form the carbon-fluorine bond. The paper on fluoro amino acids mentions that only a limited class of enzymes can introduce fluoride ions into organic compounds, highlighting the complexity of such syntheses . Another paper describes the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for heterocyclic compounds, indicating that multi-reactive fluorinated compounds can serve as precursors in the synthesis of various heterocycles .
Molecular Structure Analysis
While the molecular structure of 4-fluorocinnamic acid is not explicitly analyzed in the provided papers, the general influence of a fluorine atom on an aromatic system can be inferred. The fluorine atom's high electronegativity can affect the electron distribution within the molecule, potentially impacting the reactivity and interaction with other molecules. This is evident in the discussion of fluoro amino acids, where the fluorine modification is said to affect protein stability and activity .
Chemical Reactions Analysis
The papers suggest that fluorinated compounds can participate in a variety of chemical reactions. For instance, the immobilization of a fluorinated compound on a polymer support followed by chlorine substitution and cyclization can lead to the formation of diverse heterocyclic structures . This indicates that 4-fluorocinnamic acid could potentially be used in similar reactions to synthesize novel compounds.
Physical and Chemical Properties Analysis
Fluorinated compounds are known for their unique physical and chemical properties, such as increased stability and altered reactivity. The introduction of fluorine into amino acids, for example, can lead to improved folding and stability of the resulting proteins, as well as changes in their activity and fluorescence characteristics . These properties are crucial for the application of such compounds in drug discovery and protein engineering.
科学的研究の応用
医薬品研究
4-フルオロ桂皮酸は、医薬品開発のためのビルディングブロックとしての可能性があるため、医薬品研究で使用されています。 特定の細菌株によって代謝される能力について研究されており、新しい生体変換経路や医薬品代謝物の発見につながる可能性があります . この化合物は、より複雑な医薬品の合成において重要な役割を果たし、医薬品分子にフッ素原子を導入することで、代謝安定性と生物活性を向上させることができます。
有機合成
有機化学の分野では、4-フルオロ桂皮酸は、様々な合成プロセスにおける中間体として役立ちます . フッ素原子によって付与される、安定性の向上や反応性の変化などのユニークな特性により、より大きな有機構造への組み込みが重要です。また、産業廃水の流れの生体変換にも関与しており、環境修復における重要性を強調しています。
材料科学
材料科学における4-フルオロ桂皮酸の用途は、ポリマーやその他の先端材料の合成におけるその使用に関連しています . 様々な基質と結合を形成する能力により、強度や耐薬品性などの特定の所望の特性を持つ材料を作成することができます。
農業研究
農業研究では、4-フルオロ桂皮酸は、その生分解特性について調査されています。 研究によると、特定の微生物群集は、それを炭素源として利用することができ、環境中のこの化合物の分解につながります . これは、農業廃棄物の処理や持続可能な農業慣行の開発にとって特に重要です。
バイオテクノロジー
4-フルオロ桂皮酸は、特に生物修復の分野において、バイオテクノロジーの用途で役割を果たします . この化合物を分解できる微生物は、フッ素化化合物を含む産業廃水の生物処理システムの開発に関心があります。
環境への応用
4-フルオロ桂皮酸の環境への応用には、汚染物質の生分解における役割が含まれます . 微生物作用によって分解される可能性があり、有害な副産物の発生を減らし、環境毒性を軽減できるため、研究の対象となっています。
Safety and Hazards
作用機序
Target of Action
4-Fluorocinnamic acid (4-FCA) is primarily targeted by bacterial strains such as Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 . These strains utilize 4-FCA for growth under aerobic conditions .
Mode of Action
The mode of action of 4-FCA involves its conversion into 4-fluorobenzoic acid (4-FBA) by the Arthrobacter sp. strain G1 . This conversion is facilitated by the enzyme 4-fluorocinnamoyl-CoA ligase . The two-carbon side chain of 4-FCA is used by the bacteria for growth, with some formation of 4-fluoroacetophenone as a dead-end side product .
Biochemical Pathways
The degradation of 4-FCA by strain G1 occurs through a β-oxidation mechanism . This process starts with the formation of 4-fluorocinnamoyl-coenzyme A (CoA) . Enzymes for further transformation, such as 4-fluorocinnamoyl-CoA hydratase , 4-fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase , and 4-fluorophenyl-β-keto propionyl-CoA thiolase , are detected in the cell extract .
In the presence of strain H1, complete mineralization of 4-FCA and release of fluoride are obtained . Degradation of 4-fluorobenzoic acid by strain H1 proceeds via 4-fluorocatechol , which is converted by an ortho-cleavage pathway .
Result of Action
The result of the action of 4-FCA is the complete mineralization of the compound and the release of fluoride . This process allows the bacterial strains to utilize 4-FCA for growth .
Action Environment
The action of 4-FCA is influenced by environmental factors. For instance, the degradation of 4-FCA was observed under aerobic conditions . Furthermore, the shock loading of 4-FCA was treated using a rotating biological contactor (RBC) , suggesting that mechanical processes can also influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMMYAZSUSYVQG-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309863 | |
| Record name | trans-4-Fluorocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14290-86-9, 459-32-5 | |
| Record name | trans-4-Fluorocinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14290-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014290869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 459-32-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-Fluorocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-p-fluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


